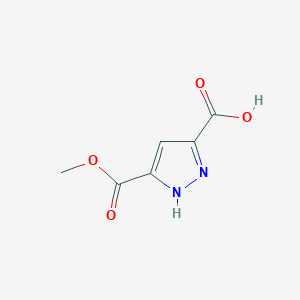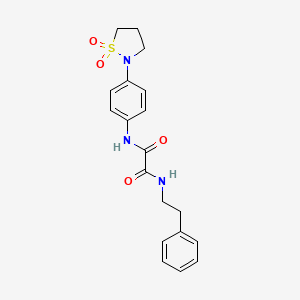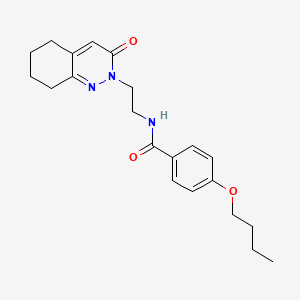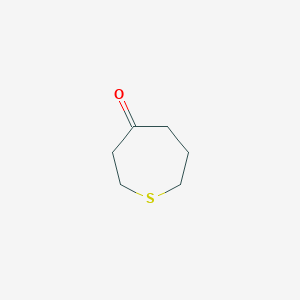
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride (AMCOH) is an organic compound which is widely used as a reagent in the synthesis of various pharmaceuticals and other compounds. AMCOH is a highly versatile compound due to its ability to form strong hydrogen bonds and its low reactivity with other molecules. As such, it has been used in numerous areas of research, including drug synthesis, biochemistry, and medical research. In
科学的研究の応用
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride has been used in a variety of scientific research applications. It has been used to synthesize a wide range of compounds, including pharmaceuticals, antibiotics, and other organic molecules. Additionally, it has been used in the synthesis of peptides and proteins, as well as in the synthesis of various polymers. Furthermore, it has been used to study the mechanism of action of drugs, as well as to study the effects of various drugs on the human body.
作用機序
The mechanism of action of 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride is still not fully understood. However, it is believed that the compound acts as a catalyst in the formation of hydrogen bonds between molecules, which allows for the formation of higher-order structures. Additionally, it is believed that the compound can act as a proton donor, which can facilitate the formation of more stable compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it is known that the compound can act as a proton donor, which can facilitate the formation of more stable compounds. Additionally, it is believed that the compound can act as a catalyst in the formation of hydrogen bonds between molecules, which can lead to the formation of higher-order structures. Furthermore, the compound has been shown to have an effect on the metabolism of certain drugs, as well as to have an effect on the immune system.
実験室実験の利点と制限
The use of 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride in laboratory experiments has several advantages. First, the compound is highly stable and can be stored for long periods of time. Additionally, the compound is highly versatile and can be used in a variety of reactions. Furthermore, the compound is relatively inexpensive and can be easily obtained from chemical suppliers.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the compound is highly reactive and can react with other molecules in the reaction. Additionally, the compound has a low solubility in water and can be difficult to work with. Finally, the compound has a low boiling point and can be difficult to handle.
将来の方向性
The use of 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride in research and development is still in its infancy. However, there are several potential future directions for the compound. First, the compound could be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, the compound could be used to study the mechanism of action of drugs, as well as to study the effects of various drugs on the human body. Furthermore, the compound could be used to develop new and improved methods of drug synthesis. Finally, the compound could be used to develop new and improved methods of drug delivery.
合成法
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride can be synthesized using a variety of methods, including the classic Ullmann reaction. This reaction involves the use of a metal catalyst, such as copper, to induce the reaction between an amine and an aldehyde. The reaction produces a highly stable product, which is then reacted with hydrochloric acid to yield this compound. Other methods of synthesis include the use of a Grignard reagent and the use of a thiol-ene reaction.
特性
IUPAC Name |
5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c8-3-6-4-9(5-1-2-5)7(10)11-6;/h5-6H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEBTCOVRCSHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(OC2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226416-39-2 |
Source


|
| Record name | 5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-phenoxybenzamide](/img/structure/B2456388.png)

![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2456390.png)


![4-[4-(Methylsulfanyl)phenyl]butanoic acid](/img/structure/B2456394.png)
![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)
![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)
amino}acetamide](/img/structure/B2456405.png)

![N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2456408.png)
![6-Amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2456409.png)

